molecular formula C13H11FN2O4S B11643088 N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide CAS No. 439934-36-8

N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11643088
CAS No.: 439934-36-8
M. Wt: 310.30 g/mol
InChI Key: KNEPKOQSGFSSJJ-UHFFFAOYSA-N
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Description

    N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide: is a chemical compound with the molecular formula and a molecular weight of approximately 297.28 g/mol.

  • It belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (–SO₂NH₂).
  • The compound’s structure consists of a nitrobenzenesulfonamide group attached to a 3-fluoro-4-methylphenyl moiety.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the sources I accessed.
    • it’s common for sulfonamides to be synthesized through reactions involving amine groups and sulfonating agents. Further research would be needed to provide precise details.
  • Chemical Reactions Analysis

      N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide: may undergo various chemical reactions:

    • Common reagents and conditions would depend on the specific reaction type, but typical reagents include reducing agents (e.g., SnCl₂, Fe/HCl), nucleophiles (e.g., amines), and oxidizing agents (e.g., KMnO₄).
  • Scientific Research Applications

      Medicinal Chemistry: Sulfonamides have been used as antibacterial agents due to their inhibition of bacterial enzymes involved in folic acid synthesis.

      Biological Research: Researchers study sulfonamides for their potential as enzyme inhibitors, antitumor agents, and anti-inflammatory compounds.

      Industrial Applications: Sulfonamides find applications in dyes, pigments, and other chemical processes.

  • Mechanism of Action

    • The exact mechanism of action for this specific compound would require further investigation.
    • Generally, sulfonamides inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria. This disrupts their ability to synthesize nucleic acids.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct information on similar compounds. it’s essential to explore related sulfonamides and compare their properties and applications.

    Properties

    CAS No.

    439934-36-8

    Molecular Formula

    C13H11FN2O4S

    Molecular Weight

    310.30 g/mol

    IUPAC Name

    N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide

    InChI

    InChI=1S/C13H11FN2O4S/c1-9-2-3-10(8-13(9)14)15-21(19,20)12-6-4-11(5-7-12)16(17)18/h2-8,15H,1H3

    InChI Key

    KNEPKOQSGFSSJJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F

    Origin of Product

    United States

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